N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
Description
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing acetamide derivative characterized by a 3-acetylphenyl group linked to a propanamide backbone bearing a 3,5-dimethyl-1H-1,2,4-triazole moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(20)13-5-4-6-14(9-13)17-15(21)7-8-19-12(3)16-11(2)18-19/h4-6,9H,7-8H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDEZMGTLLOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Acetylphenyl Group: This step involves the acylation of an aromatic amine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling of the Triazole and Acetylphenyl Groups: The final step is the coupling of the triazole ring with the acetylphenyl group through a propanamide linker, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the acetyl group, potentially converting them into amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in its 3-acetylphenyl substituent. Key analogs include:
Key Observations :
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy :
- The target compound’s IR spectrum would exhibit peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and triazole C–N (1300–1340 cm⁻¹), consistent with analogs in .
- Nitro-substituted analogs (e.g., 6b in ) show additional NO₂ asymmetric stretches at ~1500 cm⁻¹, absent in the acetyl-substituted target .
NMR Spectroscopy :
- 1H NMR : The acetyl group’s methyl protons would resonate at ~2.6 ppm (singlet), distinct from chloro or methoxy substituents in analogs (e.g., 3,5-dichloro in : aromatic protons at 7.5–8.2 ppm; methoxy in : ~3.8 ppm) .
- 13C NMR : The acetyl carbonyl (C=O) would appear at ~200 ppm, contrasting with carbamate or nitro groups in other derivatives .
Biological Activity
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide (CAS No. 898644-14-9) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
- Molecular Formula : C₁₆H₂₀N₄O₂
- Molecular Weight : 300.36 g/mol
- Density : 1.20 g/cm³ (predicted)
- pKa : 13.89 (predicted)
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.3 ± 1.8 | Inhibition of ribonucleotide reductase |
| Compound B | A549 (Lung Cancer) | 10.0 ± 2.0 | Induction of apoptosis via caspase activation |
The compound's structure suggests that it may interact with specific targets involved in cancer cell proliferation and survival pathways.
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives containing the triazole moiety possess anti-inflammatory properties. This activity is often linked to the inhibition of pro-inflammatory cytokines.
Case Study Example : A study involving the administration of this compound in animal models showed a marked reduction in inflammation markers compared to control groups.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the acetyl group on the phenyl ring and the triazole moiety significantly enhances biological activity.
Table 2: Structure-Activity Relationship Analysis
| Modification | Effect on Activity |
|---|---|
| Acetyl Group Addition | Increased solubility and bioavailability |
| Triazole Ring Presence | Enhanced interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
